molecular formula C22H28N2O2 B5591966 1-benzyl-N-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxamide

1-benzyl-N-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxamide

Cat. No. B5591966
M. Wt: 352.5 g/mol
InChI Key: MPIWETGSGGOYQR-UHFFFAOYSA-N
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Description

1-benzyl-N-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxamide is a chemical compound belonging to the class of piperidine derivatives. These compounds have been synthesized and studied for various pharmacological activities, including anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of antidementia agents and other neurological conditions.

Synthesis Analysis

The synthesis of 1-benzyl-N-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxamide derivatives involves multiple steps, including the introduction of bulky moieties, akyl, or phenyl groups at specific positions to enhance activity. Notably, compounds like 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride have shown potent inhibitor properties against AChE, indicating a precise and deliberate synthesis process for desired biological activities (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular and crystal structures of related piperidine derivatives have been characterized by X-ray diffraction analysis, highlighting the importance of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals. This structural analysis is crucial for understanding the chemical behavior and potential biological interactions of these compounds (Kuleshova & Khrustalev, 2000).

properties

IUPAC Name

1-benzyl-N-(1-phenoxypropan-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-18(17-26-21-10-6-3-7-11-21)23-22(25)20-12-14-24(15-13-20)16-19-8-4-2-5-9-19/h2-11,18,20H,12-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIWETGSGGOYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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